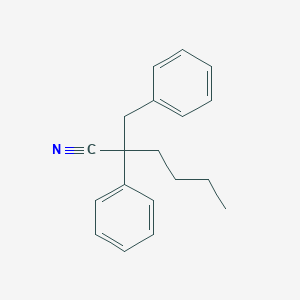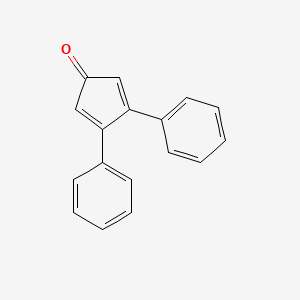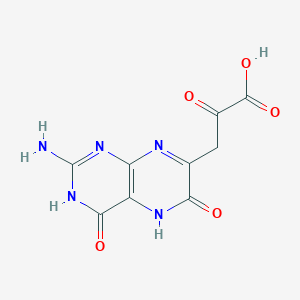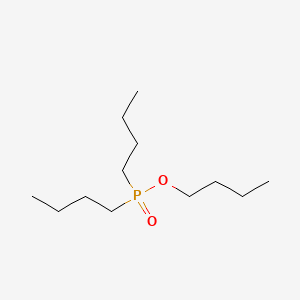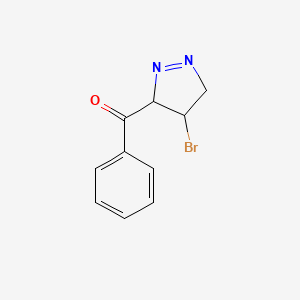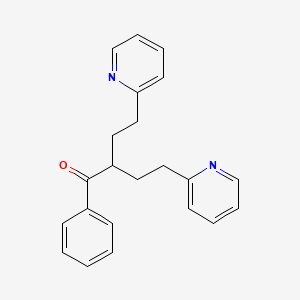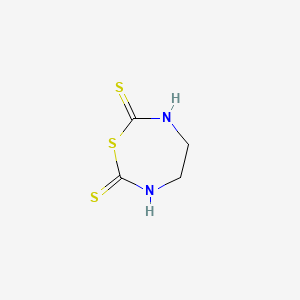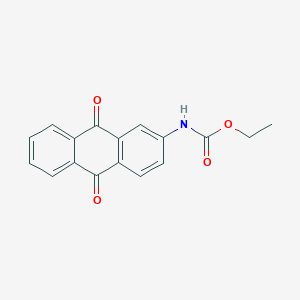
ethyl N-(9,10-dioxoanthracen-2-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-(9,10-dioxoanthracen-2-yl)carbamate is a chemical compound with the molecular formula C17H13NO4 and a molecular weight of 295.29 g/mol It is known for its unique structure, which includes an anthracene backbone with a carbamate group attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl N-(9,10-dioxoanthracen-2-yl)carbamate can be synthesized through the reaction of 2-aminoanthraquinone with ethyl chloroformate . The reaction typically involves the use of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction is carried out under controlled conditions to ensure the purity and yield of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-(9,10-dioxoanthracen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The carbamate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can react with the carbamate group under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted carbamates and ureas.
Wissenschaftliche Forschungsanwendungen
Ethyl N-(9,10-dioxoanthracen-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of ethyl N-(9,10-dioxoanthracen-2-yl)carbamate involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit certain enzymes involved in cellular metabolism, contributing to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Ethyl N-(9,10-dioxoanthracen-2-yl)carbamate can be compared with other anthraquinone derivatives:
2-Aminoanthraquinone: A precursor in the synthesis of this compound.
Anthraquinone: A simpler structure lacking the carbamate group.
9,10-Anthraquinone-2-carboxylic acid: Similar backbone but with a carboxylic acid group instead of a carbamate.
Eigenschaften
CAS-Nummer |
6337-15-1 |
|---|---|
Molekularformel |
C17H13NO4 |
Molekulargewicht |
295.29 g/mol |
IUPAC-Name |
ethyl N-(9,10-dioxoanthracen-2-yl)carbamate |
InChI |
InChI=1S/C17H13NO4/c1-2-22-17(21)18-10-7-8-13-14(9-10)16(20)12-6-4-3-5-11(12)15(13)19/h3-9H,2H2,1H3,(H,18,21) |
InChI-Schlüssel |
JKJJPMXYDHJAIS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14733961.png)
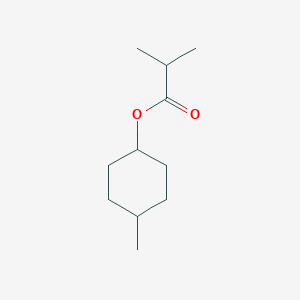

![(3S)-10,13-dimethyl-17-(6-methylheptan-2-yl)-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5-diol](/img/structure/B14733969.png)

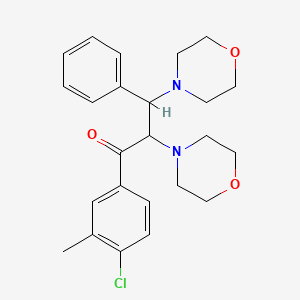
![(3E)-1-carbamothioyl-3-[(E)-4-thiophen-2-ylbut-3-en-2-ylidene]thiourea](/img/structure/B14733994.png)
